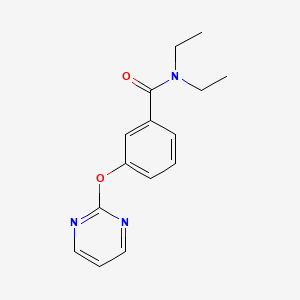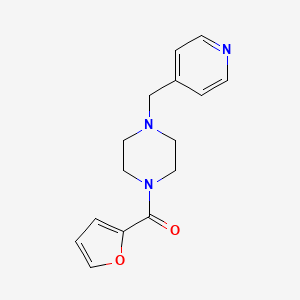![molecular formula C19H18F3N3O2 B5514465 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide is a compound featuring an imidazolidinyl group, which is a structural element found in various pharmacologically active molecules.
Synthesis Analysis The synthesis of similar compounds involves reactions of imidazolidine derivatives with various reactants. For example, the guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide was obtained by reacting N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with aniline (Balewski & Kornicka, 2021).
Molecular Structure Analysis The molecular structure of compounds with imidazolidinyl groups is characterized by features such as the presence of heterocyclic rings. Structural determinations are often done using NMR, infrared spectroscopy, and X-ray crystallography. For instance, the structure of the mentioned guanidine derivative was confirmed using these techniques (Balewski & Kornicka, 2021).
Chemical Reactions and Properties These compounds participate in various chemical reactions, typically involving the imidazolidine ring. The reactions can include substitutions, additions, and cyclizations, depending on the reactants and conditions used.
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of different substituents on the imidazolidine ring can significantly influence these properties.
Chemical Properties Analysis The chemical properties, including reactivity and stability, are influenced by the electronic and steric effects of the substituents on the imidazolidine ring. These properties are crucial for understanding the compound's behavior in chemical reactions and potential applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
Research in chemical synthesis has explored the creation of various derivatives through the manipulation of imidazolidinyl and benzamide components. The synthesis of oxadiazolo-, pyrimido-, imidazolo-, and benzimidazolo-containing derivatives from amidine and imidate derivatives of benzodiazepin compounds demonstrates the versatility of such molecular frameworks for generating analogs with potential biological activity (Kaur & Kishore, 2014).
Pharmacological Potential
Studies on the pharmacological potential of imidazolidinyl and benzamide derivatives have revealed their roles in various biological activities. For example, imidazolidin-4-ones have been utilized as skeletal modifications in bioactive oligopeptides, acting as proline surrogates or protecting agents against enzymatic hydrolysis, which indicates their utility in enhancing the stability and efficacy of peptide-based therapies (Ferraz et al., 2007).
Electrophysiological Activity
Research into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides has identified compounds with significant potential as selective class III agents. This suggests the relevance of the imidazolylbenzamide structure in developing new treatments for arrhythmias, highlighting the therapeutic potential of these compounds in cardiology (Morgan et al., 1990).
Antimicrobial and Antifungal Applications
Imidazole derivatives, including those with benzamide components, have been evaluated for their antimicrobial and antifungal activities, indicating their potential in addressing infectious diseases. Studies have synthesized and assessed the antimicrobial activity of various compounds, underscoring the role of these chemical structures in developing new antimicrobial agents (Elmagd et al., 2017).
Eigenschaften
IUPAC Name |
4-methyl-3-(2-oxoimidazolidin-1-yl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-12-7-8-14(11-15(12)25-10-9-23-18(25)27)17(26)24-16(19(20,21)22)13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3,(H,23,27)(H,24,26)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTRDGMJAIHGOO-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(F)(F)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@H](C2=CC=CC=C2)C(F)(F)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)
![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)


![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)
![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)